molecular formula C18H33BF4P- B8359221 Tri(cyclohexyl)phosphine tetrafluoroborate

Tri(cyclohexyl)phosphine tetrafluoroborate

Cat. No. B8359221
M. Wt: 367.2 g/mol
InChI Key: MYSMMEUXKHJYKH-UHFFFAOYSA-N
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Patent
US08476440B2

Procedure details

To a 250 mL flask was added 3-trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid tert-butyl ester (20 g, 56 mmol), 3-carbamoylphenyl boronic acid (10.2 g, 61 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2 g, 2.2 mmol), tricyclohexylphosphine tetrafluoroborate (PCy3HBF4) (1.65 g, 4.4 mmol) and KF (9.8 g, 168 mmol). The reagents were purged with nitrogen for 5 min, and then THF (120 mL) and DMF (30 mL) was added. The suspension was stirred and purged with nitrogen for another 5 min, then heated to 70° C. After 2 h at 70° C., the mixture was cooled to room temperature and filtered through Celite. The filtrate was concentrated and the residue was partitioned between EtOAc (350 mL) and 0.5 N NaOH (400 mL)/brine (50 mL). The organic layer was separated and dried with Na2SO4. A quarter of the solution was removed. The remainder of the solution was concentrated to ˜100 mL to which hexanes (50 mL) was added. Solid precipitates were observed. The solution volume was reduced by 10 mL, hexanes (10 mL) was added, and the slurry was stirred at 0° C. for 1 h. The solids were filtered and dried to give the title intermediate (8.4 g) as light yellow solids. The mother liquor was further concentrated to give more solid precipitate, which was filtered to provide additional product (0.5 g). (Combined 66% yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH:10]=[C:11](OS(C(F)(F)F)(=O)=O)[CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:24]([C:27]1[CH:28]=[C:29](B(O)O)[CH:30]=[CH:31][CH:32]=1)(=[O:26])[NH2:25].F[B-](F)(F)F.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[F-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH:10]=[C:11]([C:31]1[CH:30]=[CH:29][CH:28]=[C:27]([C:24](=[O:26])[NH2:25])[CH:32]=1)[CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2C=C(CC1CC2)OS(=O)(=O)C(F)(F)F
Name
Quantity
10.2 g
Type
reactant
Smiles
C(N)(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
1.65 g
Type
reactant
Smiles
F[B-](F)(F)F.C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
9.8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reagents were purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
THF (120 mL) and DMF (30 mL) was added
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for another 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (350 mL) and 0.5 N NaOH (400 mL)/brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
A quarter of the solution was removed
CONCENTRATION
Type
CONCENTRATION
Details
The remainder of the solution was concentrated to ˜100 mL to which hexanes (50 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solid precipitates
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the slurry was stirred at 0° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2C=C(CC1CC2)C2=CC(=CC=C2)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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